

The Pharmacological Profile of 3-Hydroxy Carvedilol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Hydroxy carvedilol*

Cat. No.: *B1680802*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvedilol, a non-selective β -adrenergic and α_1 -adrenergic receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases, including heart failure and hypertension. Its therapeutic efficacy is attributed not only to the parent compound but also to its active metabolites. Among these, the hydroxylated forms, particularly **3-Hydroxy Carvedilol**, have demonstrated significant pharmacological activity. This technical guide provides an in-depth examination of the pharmacological profile of **3-Hydroxy Carvedilol**, focusing on its receptor binding, functional activity, and pharmacokinetic properties. The information presented herein is intended to support further research and drug development efforts in the field of cardiovascular pharmacology.

Carvedilol is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP2C9, through aromatic ring oxidation and other pathways.^[1] This process yields several metabolites, including the active 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol.^[1] ^[2]^[3] Notably, the 4'-hydroxy metabolite has been reported to be approximately 13 times more potent than the parent carvedilol in its β -blocking activity.^[4]^[5] For the purpose of this guide, "**3-Hydroxy Carvedilol**" will be considered in the context of hydroxylation on the carbazole ring, a known site of metabolism.

Receptor Binding Affinity

The interaction of **3-Hydroxy Carvedilol** with adrenergic receptors is a key determinant of its pharmacological effects. While comprehensive binding data for all hydroxylated metabolites are not readily available in the public domain, the affinity of the parent compound and its major active metabolites for β -adrenergic receptors has been characterized.

Table 1: Adrenergic Receptor Binding Affinities of Carvedilol and its Metabolites

Compound	Receptor	Species	Assay Type	Kd (nM)	Ki (nM)	Reference
(S)-Carvedilol	$\beta 1$ -adrenergic	Human	Radioligand Binding	4-5	-	[6]
(S)-Carvedilol	$\beta 2$ -adrenergic	Human	Radioligand Binding	-	-	[6]
(R,S)-Carvedilol	$\beta 1$ -adrenergic	Human	Radioligand Binding	-	0.32	[7]
(R,S)-Carvedilol	$\beta 2$ -adrenergic	Human	Radioligand Binding	-	0.13-0.40	[7]
Carvedilol	$\beta 1$ -adrenergic	-	Radioligand Binding	-	7.9	[7]
Carvedilol	$\beta 2$ -adrenergic	-	Radioligand Binding	-	1.8	[7]
Carvedilol	$\alpha 1$ -adrenergic	-	Radioligand Binding	-	10	[7]

Note: Data for **3-Hydroxy Carvedilol** is not explicitly available in the cited literature. The table provides context from the parent compound.

Functional Activity

The functional consequences of **3-Hydroxy Carvedilol** binding to adrenergic receptors are multifaceted, involving both G-protein dependent and independent signaling pathways. The parent compound, carvedilol, is a well-established biased agonist, demonstrating inverse agonism at Gs-protein coupled adenylyl cyclase while simultaneously activating β -arrestin-

mediated signaling, such as the extracellular signal-regulated kinase (ERK) pathway. It is plausible that **3-Hydroxy Carvedilol** shares this biased agonism, a property that may contribute to the unique therapeutic profile of carvedilol.

G-Protein Signaling: cAMP Accumulation

Activation of β -adrenergic receptors typically leads to Gs-protein-mediated stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). As an antagonist, carvedilol and its active metabolites are expected to inhibit this process.

β -Arrestin Signaling

Carvedilol's ability to engage β -arrestin pathways independently of G-protein activation is a key aspect of its pharmacology. This can lead to the activation of downstream kinases like ERK.

Table 2: Functional Activity of Carvedilol

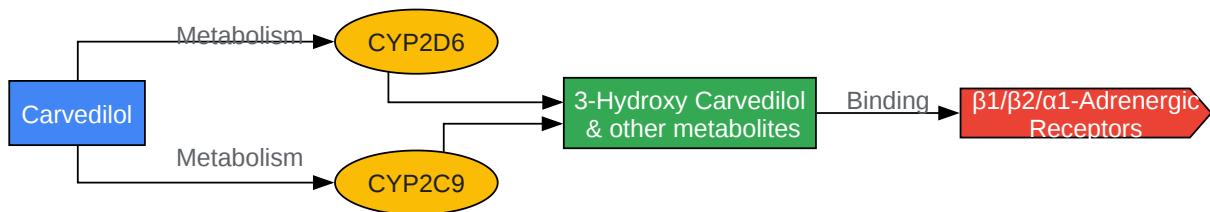
Compound	Assay	Cell Line	Parameter	Value	Reference
Carvedilol	ERK Phosphorylation	HEK293	EC50	\sim 100 nM	[8]
Carvedilol	β -arrestin Recruitment	HEK293	EC50	2 nM	[9]

Note: Specific functional data for **3-Hydroxy Carvedilol** are not available in the cited literature. The table presents data for the parent compound to illustrate the expected functional profile.

Pharmacokinetics

Following oral administration, carvedilol is rapidly absorbed and undergoes extensive first-pass metabolism. The pharmacokinetic profile of carvedilol and its metabolites can be influenced by genetic polymorphisms of metabolizing enzymes like CYP2D6.

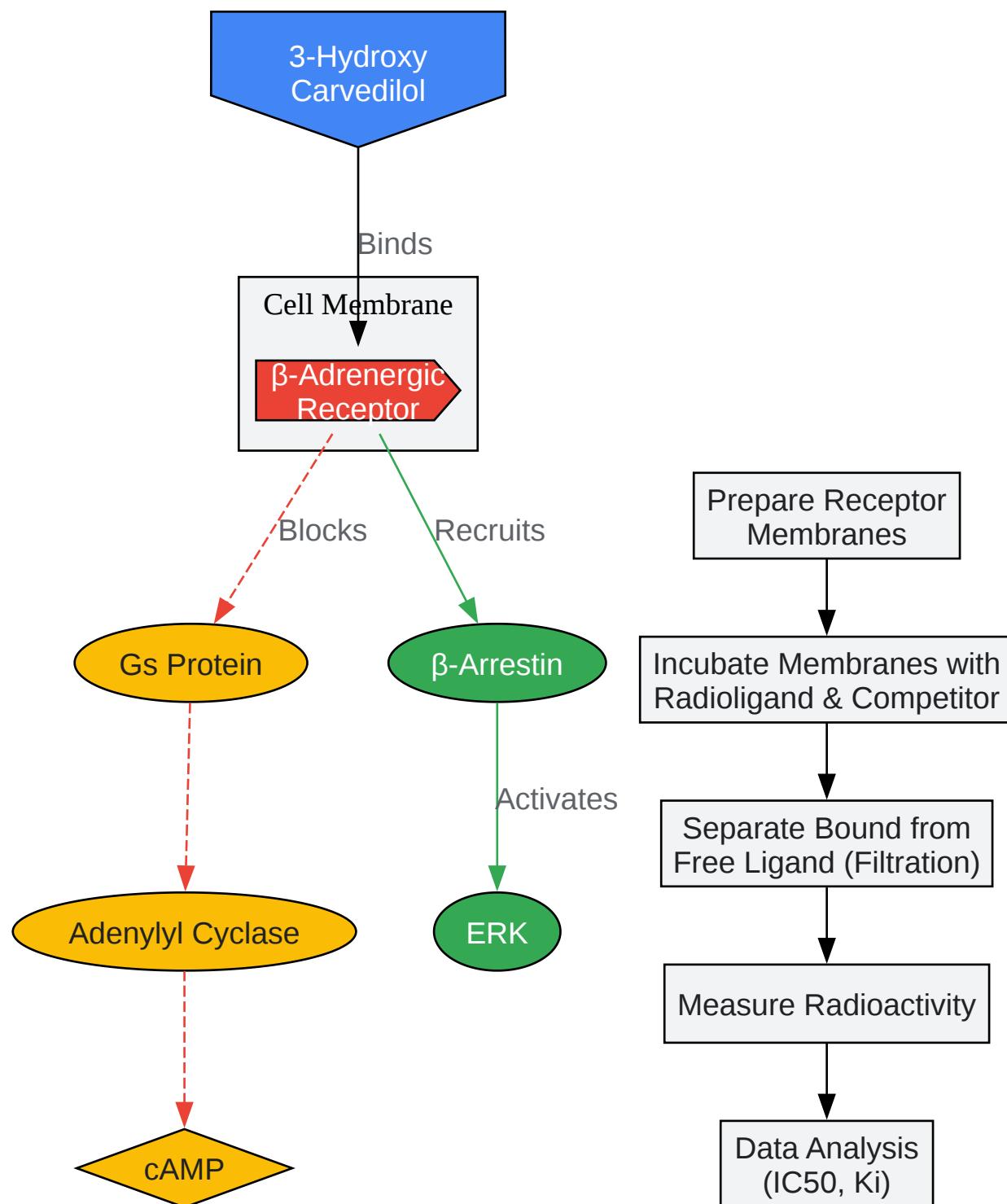
Table 3: Pharmacokinetic Parameters of Carvedilol and its Metabolites


Analyte	Dose	Population	Cmax (ng/mL)	AUC (ng·h/mL)	t1/2 (h)	Reference
Carvedilol	12.5 mg (single)	Hypertensive, Renal Insufficiency	53.4 ± 31.4	220 ± 120 (AUC0-24h)	6.62	[10]
Carvedilol	25 mg (multiple)	Hypertensive, Renal Insufficiency	128 ± 63.3	618 ± 335 (AUC0-24h)	6.76	[10]
Carvedilol	8 mg SR	Healthy Male	6.93	60.84 (AUCinf)	7.67	[11]
Carvedilol	128 mg SR	Healthy Male	77.04	703.29 (AUCinf)	6.73	[11]
4'-OH Carvedilol	12.5 mg	Healthy Thai Volunteers	~10	-	-	
4'-OH Carvedilol	6.25 mg	Healthy Thai Volunteers	~4	-	-	
Metabolite M2	12.5 mg (single)	Hypertensive, Renal Insufficiency	-	-	-	[10]
Metabolite M4	12.5 mg (single)	Hypertensive, Renal Insufficiency	-	-	-	[10]
Metabolite M5	12.5 mg (single)	Hypertensive, Renal Insufficiency	-	-	-	[10]

Note: Cmax and AUC are presented as mean \pm SD where available. t1/2 is the elimination half-life. SR denotes sustained release. The identities of metabolites M2 and M5 are not explicitly defined as **3-Hydroxy Carvedilol** in the provided references.

Signaling Pathways and Experimental Workflows

The complex signaling initiated by carvedilol and its metabolites involves a divergence from the canonical G-protein pathway towards β -arrestin-mediated signaling.


Carvedilol Metabolism and Subsequent Signaling

[Click to download full resolution via product page](#)

Carvedilol Metabolism Workflow

Biased Agonism at the β -Adrenergic Receptor

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel luminescence-based β -arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.hpra.ie [assets.hpra.ie]
- 6. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A unique mechanism of β -blocker action: Carvedilol stimulates β -arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells | PLOS One [journals.plos.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Dose proportionality and pharmacokinetics of carvedilol sustained-release formulation: a single dose-ascending 10-sequence incomplete block study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacological Profile of 3-Hydroxy Carvedilol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680802#pharmacological-profile-of-3-hydroxy-carvedilol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com